molecular formula C14H15NO4 B1254618 Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate CAS No. 3518-87-4

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Cat. No. B1254618
CAS RN: 3518-87-4
M. Wt: 261.27 g/mol
InChI Key: PZZCHYLJJBNOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 1-benzoyl-4-oxopiperidine-3-carboxylate and related compounds involves multiple steps, starting from readily available reagents. An efficient approach includes SN2 substitution reactions, reduction, oxidation, and acylation steps, offering a high overall yield and demonstrating the compound's accessibility for research and industrial purposes (Chen Xin-zhi, 2011). This method's advantages include the simplicity of operations and the potential for scale-up, making it suitable for further applications and studies.

Molecular Structure Analysis

The molecular structure of methyl 1-benzoyl-4-oxopiperidine-3-carboxylate and its derivatives is characterized by features like keto-enol tautomerism and configurational isomerism. These structural aspects are crucial for understanding the compound's reactivity and properties. For instance, the enolic forms of related derivatives have been determined through NMR data, highlighting the compound's dynamic behavior in solution (M. J. Fernández et al., 1993).

Chemical Reactions and Properties

The compound's reactivity, particularly in asymmetric synthesis and phase-transfer catalysis, demonstrates its utility in creating biologically active molecules. For example, the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate to produce chiral derivatives shows its potential in synthesizing compounds with specific biological activities (Yaomin Wang et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, the crystal structure of related compounds shows intermolecular hydrogen bonds forming porous three-dimensional networks, which could affect solubility and melting points (Juxian Wang et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for its applications in synthesis and material science. The compound's reactivity in forming derivatives through Michael reactions and its susceptibility to ring expansion or opening under different conditions highlight its versatile chemical behavior (G. F. Vafina et al., 2003).

Scientific Research Applications

Enantioselective Synthesis

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is used in enantioselective synthesis processes. For example, its asymmetric benzylation has been explored, yielding compounds with a chiral 3-benzylpiperidine backbone, which are significant for the preparation of biologically active compounds (Wang et al., 2018).

Chemical Transformations and Stereochemistry

The compound plays a role in various chemical transformations, including Michael reactions, leading to the formation of complex structures like 3-azabicyclo[3.3.1]nonane derivatives. The stereochemical aspects of these reactions are of particular interest (Vafina et al., 2003).

Intermediate in Synthesis of Pharmaceuticals

It serves as an important intermediate in synthesizing pharmaceutical compounds, such as protein tyrosine kinase inhibitors, which have therapeutic applications. Efficient approaches for synthesizing these compounds highlight its significance in drug development (Chen Xin-zhi, 2011).

Crystal Structure Studies

The compound's derivatives have been analyzed for their crystal structures, providing insights into molecular interactions and geometry. Such studies are crucial in understanding the compound's properties and potential applications (Wang et al., 2008).

Applications in Organic Synthesis

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is also used in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. This includes the creation of novel molecules and exploration of different synthetic pathways (Szakonyi et al., 2002).

properties

IUPAC Name

methyl 1-benzoyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-19-14(18)11-9-15(8-7-12(11)16)13(17)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZCHYLJJBNOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249205
Record name Methyl 1-benzoyl-4-oxo-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

CAS RN

3518-87-4
Record name Methyl 1-benzoyl-4-oxo-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzoyl-4-oxo-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.